![molecular formula C46H44Br2P2 B13421763 (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system of double bonds and phosphonium groups, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] typically involves the reaction of 2,7-dimethyl-2,4,6-octatrienedial with triphenylphosphine in the presence of a suitable brominating agent. The reaction is carried out in a nonpolar organic solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonium centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phosphonium salts .
科学研究应用
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Explored for its potential use in drug delivery systems, especially for targeting cancer cells.
作用机制
The mechanism of action of (2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium groups facilitate the accumulation of the compound in the mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
(2,7-Dimethyl-2,4,6-octatrienedial): A precursor in the synthesis of the target compound.
Triphenylphosphonium Bromide: A simpler phosphonium salt with similar mitochondrial targeting properties.
Uniqueness
(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide] is unique due to its conjugated system and dual phosphonium groups, which enhance its reactivity and targeting capabilities compared to simpler phosphonium salts .
属性
分子式 |
C46H44Br2P2 |
|---|---|
分子量 |
818.6 g/mol |
IUPAC 名称 |
[(2Z,4E,6E)-2,7-dimethyl-8-triphenylphosphaniumylocta-2,4,6-trienyl]-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C46H44P2.2BrH/c1-39(37-47(41-25-9-3-10-26-41,42-27-11-4-12-28-42)43-29-13-5-14-30-43)23-21-22-24-40(2)38-48(44-31-15-6-16-32-44,45-33-17-7-18-34-45)46-35-19-8-20-36-46;;/h3-36H,37-38H2,1-2H3;2*1H/q+2;;/p-2/b22-21+,39-23-,40-24+;; |
InChI 键 |
DXUOLYTZLHEOTQ-ILBZRVEUSA-L |
手性 SMILES |
C/C(=C\C=C\C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
规范 SMILES |
CC(=CC=CC=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







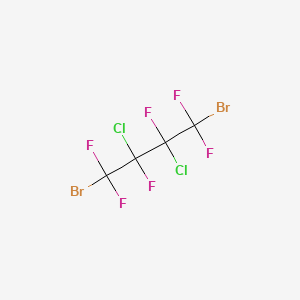


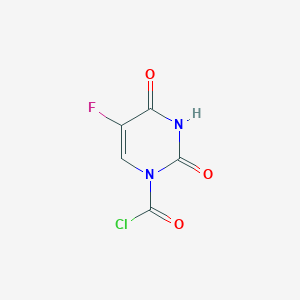
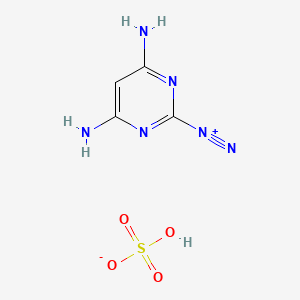
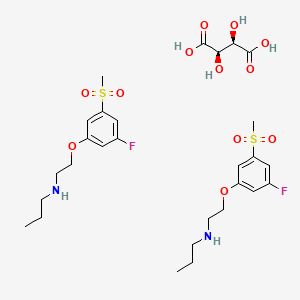
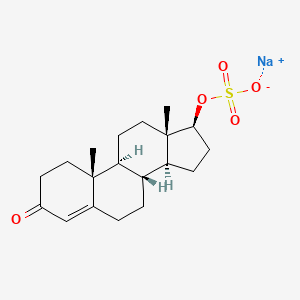
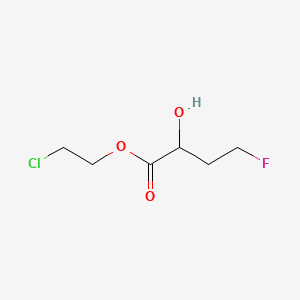
![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
